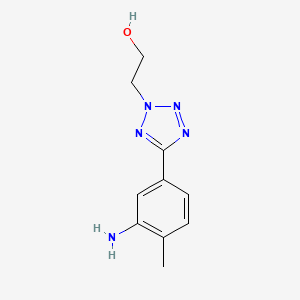![molecular formula C30H32N2O8 B11470885 N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B11470885.png)
N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-3,4,5-trimethoxybenzamide is a complex organic compound with the following chemical structure:
C30H31N3O8
. - It belongs to the class of benzamides and contains multiple methoxy groups. The compound’s systematic name is quite lengthy, so it’s often referred to by its CAS number: 540517-69-9 .
- Its molecular formula indicates that it consists of 30 carbon atoms, 31 hydrogen atoms, 3 nitrogen atoms, and 8 oxygen atoms.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not widely documented in the literature. it’s likely that researchers have explored various methods to synthesize it.
- Industrial production methods are proprietary and may not be publicly available due to commercial interests.
Chemical Reactions Analysis
- The compound may undergo various reactions typical of benzamides, such as:
Oxidation: Oxidation of the methoxy groups could lead to the formation of hydroxyl groups.
Reduction: Reduction of the carbonyl group could yield an amine.
Substitution: Substitution reactions at the aromatic rings may occur.
- Common reagents and conditions would depend on the specific reaction being studied.
- Major products formed from these reactions would vary based on the reaction type and conditions.
Scientific Research Applications
- Research on this compound is relatively limited, but it has potential applications in:
Medicine: Investigating its pharmacological properties, including potential therapeutic effects.
Chemistry: Studying its reactivity and behavior in various conditions.
Biology: Exploring its interactions with biological systems.
Industry: Assessing its use in materials science or other industrial applications.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains unclear due to limited research.
- Molecular targets and pathways involved would require further investigation.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds in the available literature.
- Researchers may need to explore related benzamides or isoquinoline derivatives to highlight its uniqueness.
Properties
Molecular Formula |
C30H32N2O8 |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
N-[(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C30H32N2O8/c1-34-21-9-8-18(13-22(21)35-2)27(28-20-16-24(37-4)23(36-3)12-17(20)10-11-31-28)32-30(33)19-14-25(38-5)29(40-7)26(15-19)39-6/h8-16,27H,1-7H3,(H,32,33) |
InChI Key |
YSQATJUNFVWVDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11470806.png)
![Dimethyl 2-[2-(benzylamino)-1-chloro-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11470820.png)
![Ethyl 2-propyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11470822.png)
![Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B11470828.png)
![1-(4-Fluorophenyl)-3,6-dimethyl-4-phenyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11470830.png)
![2-methyl-N-(4-{[(2-methylfuran-3-yl)carbonyl]amino}benzyl)furan-3-carboxamide](/img/structure/B11470844.png)
![2-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B11470849.png)
![1-(2-chlorobenzyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11470856.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide](/img/structure/B11470859.png)
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11470862.png)
![6-(3-methoxypropyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11470874.png)
![6-(1-hydroxybutan-2-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11470875.png)
![3-[(4-chlorophenyl)sulfonyl]-7-(4-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11470879.png)
